molecular formula C21H19FN4O4 B4519104 N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4519104
M. Wt: 410.4 g/mol
InChI Key: VROUVIOMXVCSEL-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a fluoro

Scientific Research Applications

Pharmaceutical Applications and Synthesis

  • Synthetic Pathways and Pharmaceutical Potential : The compound and its derivatives have been explored for their potential in pharmaceutical applications, including their roles as intermediates in the synthesis of drugs. For example, studies have shown that compounds with pyridazinone moieties exhibit a range of biological activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This highlights the compound's relevance in the development of medications targeting various conditions (Dr. Valentin Habernickel, 2002).

Catalysis and Green Chemistry

  • Catalytic Applications for Green Synthesis : The compound's derivatives have been utilized in catalytic processes emphasizing green chemistry principles. A study by Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, highlighting the environmental benefits of using novel catalysts for such transformations (Zhang Qun-feng, 2008).

Biological Activities

  • Antinociceptive Activity : Research into derivatives of the compound has shown significant antinociceptive activity, indicating potential for development into pain management therapies. For instance, certain derivatives were found to be more potent than aspirin in animal models, suggesting their utility in treating pain with possibly fewer side effects (D. Dogruer et al., 2000).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : Some studies focus on the antimicrobial and anticancer activities of acetamide derivatives, which include modifications of the compound . These activities suggest the compound's utility in developing new therapeutic agents targeting various cancers and infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Chemical Synthesis and Material Science

  • Chemoselective Acetylation and Synthesis Optimization : The compound and its related chemicals have been employed in studies aiming to optimize synthesis routes for pharmaceutical intermediates. For instance, chemoselective acetylation processes involving similar compounds have been developed to improve the efficiency and selectivity of synthesis, which is crucial for the pharmaceutical industry (Deepali B Magadum & G. Yadav, 2018).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c1-13(27)23-14-4-3-5-15(10-14)24-20(28)12-26-21(29)9-8-19(25-26)17-7-6-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUVIOMXVCSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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